Enabling SAR Studies for Antimalarial Lead Optimization
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a validated chemotype for antimalarial drug discovery. A library of 120 derivatives was synthesized and evaluated, revealing a broad range of potencies against both chloroquine-sensitive and resistant P. falciparum strains. 40 compounds demonstrated good activity, with IC50 values ranging from 35-344 nM against the sensitive strain and 45-800 nM against the resistant strain [1]. This data establishes a clear quantitative baseline against which the activity of specific derivatives like 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one can be benchmarked to define SAR.
| Evidence Dimension | Antimalarial activity (P. falciparum) |
|---|---|
| Target Compound Data | To be determined via assay; serves as a specific SAR probe. |
| Comparator Or Baseline | Class baseline: range of 120 thienopyrimidinone derivatives |
| Quantified Difference | Not applicable (class inference) |
| Conditions | In vitro assay against chloroquine-sensitive (3D7) and resistant (W2) P. falciparum strains. |
Why This Matters
The established class activity provides a validated screening platform, allowing researchers to use this specific propyl derivative to map the impact of C2 substitution on antimalarial potency.
- [1] Cohen, A., et al. (2015). Discovery of new thienopyrimidinone derivatives displaying antimalarial properties toward both erythrocytic and hepatic stages of Plasmodium. Eur J Med Chem, 95, 16-28. View Source
